5-Methoxy-3-methylpentane-1-sulfonyl chloride
CAS No.: 1478897-18-5
Cat. No.: VC2841519
Molecular Formula: C7H15ClO3S
Molecular Weight: 214.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1478897-18-5 |
|---|---|
| Molecular Formula | C7H15ClO3S |
| Molecular Weight | 214.71 g/mol |
| IUPAC Name | 5-methoxy-3-methylpentane-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C7H15ClO3S/c1-7(3-5-11-2)4-6-12(8,9)10/h7H,3-6H2,1-2H3 |
| Standard InChI Key | KHGAAIZYTPPPMH-UHFFFAOYSA-N |
| SMILES | CC(CCOC)CCS(=O)(=O)Cl |
| Canonical SMILES | CC(CCOC)CCS(=O)(=O)Cl |
Introduction
Basic Properties and Structure
5-Methoxy-3-methylpentane-1-sulfonyl chloride (CAS No. 1478897-18-5) is an organic compound with the molecular formula C7H15ClO3S and a molecular weight of 214.71 g/mol. The compound's structure features a sulfonyl chloride group (–SO2Cl) attached to a carbon chain that incorporates both a methoxy group (–OCH3) and a methyl substituent. This specific arrangement creates distinct reactivity patterns that differentiate it from other sulfonyl chlorides.
Physical and Chemical Properties
The fundamental properties of 5-methoxy-3-methylpentane-1-sulfonyl chloride are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1478897-18-5 |
| Molecular Formula | C7H15ClO3S |
| Molecular Weight | 214.71 g/mol |
| IUPAC Name | 5-methoxy-3-methylpentane-1-sulfonyl chloride |
| InChI | InChI=1S/C7H15ClO3S/c1-7(3-5-11-2)4-6-12(8,9)10/h7H,3-6H2,1-2H3 |
| InChI Key | KHGAAIZYTPPPMH-UHFFFAOYSA-N |
| SMILES | CC(CCOC)CCS(=O)(=O)Cl |
The compound's structure contains several key functional elements that determine its chemical behavior:
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The highly reactive sulfonyl chloride group, which is susceptible to nucleophilic attack
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The methoxy group, providing electron-donating properties
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A methyl branch at the 3-position, creating a stereocenter and influencing reactivity
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A specific carbon chain configuration that differentiates it from similar compounds
Under standard conditions, 5-methoxy-3-methylpentane-1-sulfonyl chloride typically exists as a colorless liquid, though its physical state can vary depending on purity and environmental conditions.
Synthesis Methods
The synthesis of 5-methoxy-3-methylpentane-1-sulfonyl chloride employs specific chemical routes designed to ensure high purity and yield for both laboratory and industrial applications.
Laboratory Synthesis
The primary method for synthesizing this compound involves the reaction of 5-methoxy-3-methylpentane-1-sulfonic acid with thionyl chloride (SOCl2) under carefully controlled anhydrous conditions. This approach prevents hydrolysis of the sulfonyl chloride group, which is essential for maintaining product integrity.
The general reaction can be represented as:
5-Methoxy-3-methylpentane-1-sulfonic acid + SOCl2 → 5-Methoxy-3-methylpentane-1-sulfonyl chloride + SO2 + HCl
For successful synthesis, several critical parameters must be maintained:
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Strictly anhydrous conditions throughout the reaction process
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Temperature control (typically maintained between 50-80°C)
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Use of excess thionyl chloride to drive the reaction to completion
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Inert atmosphere (typically nitrogen or argon) to prevent side reactions
Industrial Production Considerations
In industrial settings, the production of 5-methoxy-3-methylpentane-1-sulfonyl chloride often employs continuous flow processes to ensure efficient and scalable synthesis. These manufacturing approaches typically incorporate:
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Automated reactor systems with precise control of reaction parameters
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Optimized temperature and pressure profiles to maximize yield
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Efficient mixing and heat transfer systems
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In-line purification methods to maintain product quality
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Rigorous quality control measures throughout the production process
The industrial synthesis focuses on maximizing yield while maintaining high purity, which is essential for applications in pharmaceutical and agrochemical industries.
Chemical Reactivity
The chemical behavior of 5-methoxy-3-methylpentane-1-sulfonyl chloride is primarily defined by its sulfonyl chloride functional group, which exhibits high reactivity toward various nucleophiles.
Typical Reactions
This compound participates in several important reaction types:
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Nucleophilic substitution reactions: The sulfonyl chloride group readily reacts with:
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Amines to form sulfonamides (R-SO₂-NR₂)
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Alcohols to form sulfonate esters (R-SO₂-OR')
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Thiols to form thiosulfonates (R-SO₂-SR')
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Hydrolysis: In aqueous environments, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid:
R-SO₂Cl + H₂O → R-SO₃H + HCl -
Reduction: Under appropriate conditions with specific reducing agents, the compound can be converted to other sulfur-containing derivatives.
Reaction Mechanisms
The nucleophilic substitution at the sulfonyl chloride group typically proceeds through an addition-elimination mechanism:
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Nucleophilic attack at the electrophilic sulfur atom
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Formation of a pentavalent sulfur intermediate
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Elimination of the chloride leaving group
This mechanism explains both the high reactivity of the sulfonyl chloride moiety and its utility in forming various sulfur-containing functional groups for pharmaceutical and other applications.
Applications in Research and Industry
5-Methoxy-3-methylpentane-1-sulfonyl chloride finds application across multiple scientific and industrial domains due to its unique reactivity profile.
Pharmaceutical Applications
In pharmaceutical synthesis, this compound serves as an important intermediate for:
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Development of sulfonamide-based drugs: The ability to form sulfonamide linkages makes it valuable in creating compounds with antimicrobial, antidiabetic, and other therapeutic properties.
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Modified drug delivery systems: Sulfonates derived from this compound can be incorporated into specialized drug delivery platforms to enhance bioavailability or targeting.
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Enzyme inhibitors: Research programs have investigated sulfonyl-containing compounds, including derivatives of 5-methoxy-3-methylpentane-1-sulfonyl chloride, as potential enzyme inhibitors for various therapeutic targets.
Agrochemical Applications
Within the agrochemical industry, 5-methoxy-3-methylpentane-1-sulfonyl chloride contributes to the synthesis of:
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Herbicides: Particularly those containing sulfonamide or sulfonate functional groups that target specific plant biochemical pathways.
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Fungicides: Modern fungicides that incorporate sulfonyl-derived structures for improved efficacy and selectivity.
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Plant growth regulators: Certain growth regulators that utilize sulfonyl functionalities in their molecular design to modulate plant development processes.
Research Applications
In scientific research contexts, the compound demonstrates utility in:
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Organic synthesis: As a building block for constructing complex molecules with specific functional group arrangements.
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Bioconjugation: For modifying proteins, peptides, and other biomolecules to study biological pathways and interactions.
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Material science: In the development of functionalized materials with tailored properties such as enhanced solubility or modified reactivity.
Comparison with Related Compounds
Understanding 5-methoxy-3-methylpentane-1-sulfonyl chloride in relation to similar compounds provides insight into its distinctive characteristics and applications.
Comparative Analysis
The following table compares 5-methoxy-3-methylpentane-1-sulfonyl chloride with related sulfonyl chlorides:
| Compound | Structural Differences | Reactivity Characteristics | Primary Applications |
|---|---|---|---|
| 5-Methoxy-3-methylpentane-1-sulfonyl chloride | Methoxy group and methyl branch on aliphatic chain | Moderate reactivity with balanced stability | Pharmaceutical and agrochemical intermediates |
| Methanesulfonyl chloride | Simple methyl group only | Higher reactivity due to minimal steric hindrance | General-purpose sulfonylating agent |
| p-Toluenesulfonyl chloride | Contains aromatic ring with methyl group | Lower reactivity but greater stability in storage | Protecting group chemistry, synthetic intermediates |
| Trifluoromethanesulfonyl chloride | Contains electron-withdrawing CF₃ group | Significantly higher reactivity | Specialized applications requiring strong sulfonylating agents |
The unique substitution pattern of 5-methoxy-3-methylpentane-1-sulfonyl chloride provides a balance of reactivity and selectivity that makes it particularly useful for specific synthetic applications where controlled reactivity is essential.
Future Research Directions
Current research involving 5-methoxy-3-methylpentane-1-sulfonyl chloride points to several promising avenues for future investigation.
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